molecular formula C5H9N3 B010354 s-Triazole, 3-propyl- CAS No. 19932-60-6

s-Triazole, 3-propyl-

Cat. No. B010354
CAS RN: 19932-60-6
M. Wt: 111.15 g/mol
InChI Key: ZFWJVKLPEZPKNL-UHFFFAOYSA-N
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Description

Triazoles are a class of heterocyclic compounds characterized by a five-membered ring containing three nitrogen atoms. The structural diversity and biological significance of triazoles, including "s-Triazole, 3-propyl-," make them subjects of extensive research. These compounds are known for their wide range of biological activities and are used in the synthesis of pharmaceuticals and materials science (Dai et al., 2022).

Synthesis Analysis

The synthesis of triazoles, including "s-Triazole, 3-propyl-," involves strategies like the Cu(I)-catalyzed azide-alkyne cycloaddition, also known as the click reaction. This method allows for the regioselective assembly of 1,2,3-triazoles from azides and alkynes, offering an efficient route to a wide array of triazole derivatives with varied substitutions (Kamijo et al., 2003).

Molecular Structure Analysis

Triazoles' molecular structure is crucial for their chemical reactivity and biological activity. The analysis of their structure, especially using X-ray crystallography, provides insights into their geometry, bonding, and interaction with biological targets. For instance, the crystal structure of triazole derivatives can elucidate the relationship between structure and reactivity or biological activity (Wood et al., 1984).

Chemical Reactions and Properties

"s-Triazole, 3-propyl-" participates in a variety of chemical reactions, leveraging its triazole core. These reactions include nucleophilic substitutions, cycloadditions, and transformations under catalytic conditions, leading to new compounds with potential biological activities. Triazoles' reactivity is influenced by their electronic properties, making them versatile intermediates in organic synthesis (Zhang et al., 2013).

Physical Properties Analysis

The physical properties of triazoles, such as melting points, solubility, and crystalline structure, are essential for their application in material science and pharmaceutical formulation. These properties are determined by their molecular structure and substitution patterns, affecting their stability, solubility, and overall utility in various applications (Uppal et al., 2011).

Chemical Properties Analysis

The chemical properties of "s-Triazole, 3-propyl-" include its acidity, basicity, and nucleophilicity, which are central to its reactivity and interactions with other molecules. These properties are influenced by the triazole ring's electronic structure, which can be modified through substitution at various positions to enhance its reactivity or selectivity in chemical reactions (Tanaka et al., 1973).

Safety And Hazards

  • Environmental impact : Assess potential effects on the environment .

Future Directions

  • Clinical trials : Evaluate the therapeutic potential of novel triazole-based drugs .

: Dixit, D., Verma, P. K., & Marwaha, R. K. (2021). A review on ‘triazoles’: their chemistry, synthesis and pharmacological potentials. Journal of the Iranian Chemical Society, 18(4), 2535–2565. Link

properties

IUPAC Name

5-propyl-1H-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3/c1-2-3-5-6-4-7-8-5/h4H,2-3H2,1H3,(H,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFWJVKLPEZPKNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC=NN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30334123
Record name s-Triazole, 3-propyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30334123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

s-Triazole, 3-propyl-

CAS RN

19932-60-6
Record name s-Triazole, 3-propyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30334123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Propyl-1H-1,2,4-triazole hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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